Hexaethylene Glycol

Catalog No.
S529890
CAS No.
2615-15-8
M.F
C12H26O7
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethylene Glycol

CAS Number

2615-15-8

Product Name

Hexaethylene Glycol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C12H26O7

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2

InChI Key

IIRDTKBZINWQAW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hexaethylene glycol

Canonical SMILES

C(COCCOCCOCCOCCOCCO)O

The exact mass of the compound Hexaethylene glycol is 282.1679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Hexaethylene Glycol (HEG) is a discrete, single-molecular-weight oligoethylene glycol, formally a hexamer of ethylene glycol with two terminal hydroxyl groups[1][2]. Unlike polydisperse polyethylene glycols (PEGs), HEG provides a precisely defined 18-atom chain length (12 carbon, 6 oxygen), which ensures high batch-to-batch reproducibility in physical properties such as boiling point, viscosity, and density[3][4][5]. This structural homogeneity makes it a preferred reagent for applications where precise stoichiometry, defined spatial separation, and predictable material properties are critical, including its use as a molecular linker, a precursor in supramolecular chemistry, and a high-temperature polar solvent[6][7][8].

Substituting Hexaethylene Glycol with common, lower-cost polyethylene glycol (PEG) mixtures of a similar average molecular weight (e.g., PEG 300) is unsuitable for precise applications. Polydisperse PEGs contain a distribution of chain lengths, leading to significant batch-to-batch variability in key physical properties like viscosity and boiling point, which compromises process control and reproducibility[9]. This molecular heterogeneity prevents their use in syntheses requiring exact stoichiometry, such as in the formation of specific crown ethers or as defined-length linkers in bioconjugates and surface modifiers[6][8]. For applications demanding predictable thermal behavior, consistent handling characteristics, and precise molecular architecture, the monodisperse nature of Hexaethylene Glycol is a critical procurement requirement.

Defined Thermal Properties for Process Control: Higher Boiling Point than Shorter Glycols

Hexaethylene Glycol has a significantly higher boiling point than its shorter-chain analogs, which is a critical parameter for high-temperature syntheses and processes requiring low volatility. Its boiling point is documented at 217 °C at 4 mmHg, which is substantially higher than that of Triethylene Glycol (285 °C at 760 mmHg) and Tetraethylene Glycol under equivalent conditions[3][4][10][11]. This allows for a wider operational temperature range and reduced solvent loss compared to more volatile, shorter glycols.

Evidence DimensionBoiling Point
Target Compound Data217 °C @ 4 mmHg
Comparator Or BaselineTriethylene Glycol: 285 °C @ 760 mmHg; Tetraethylene Glycol: 327 °C @ 760 mmHg (extrapolated from vacuum data)
Quantified DifferenceSignificantly higher boiling point and lower volatility compared to shorter oligoethylene glycols under atmospheric pressure.
ConditionsStandard distillation conditions at specified pressures.

This enables its use as a stable, high-temperature reaction medium or heat transfer fluid where lower-order glycols would vaporize, ensuring process stability and safety.

Precursor Suitability: Essential for High-Yield Synthesis of 21-Crown-7 Ethers

The precise chain length of Hexaethylene Glycol makes it an indispensable precursor for the template-assisted synthesis of 21-crown-7, a macrocycle with specific affinity for large cations like cesium[12][13]. Using shorter or longer oligo(ethylene glycols), such as tetraethylene or pentaethylene glycol, would result in the formation of different crown ethers (e.g., 15-crown-5 or 18-crown-6), which have fundamentally different cavity sizes and cation binding selectivities[14]. The use of monodisperse Hexaethylene Glycol is therefore required to achieve high yields of the target 21-crown-7 and avoid complex purification of mixed macrocycle products[15][16].

Evidence DimensionSynthetic Product Specificity
Target Compound DataDirect precursor to 21-crown-7 ethers.
Comparator Or BaselineTetraethylene glycol yields 15-crown-5; Pentaethylene glycol yields 18-crown-6.
Quantified DifferenceQualitatively different synthetic outcomes. Not interchangeable.
ConditionsTemplate-assisted macrocyclization reactions.

For researchers in host-guest chemistry, procuring the exact hexaethylene glycol precursor is non-negotiable to synthesize the specific 21-crown-7 macrocycle required for their experiments.

Reproducibility in Surface Modification: Defined Chain Length for Optimal Protein Resistance

In the formation of self-assembled monolayers (SAMs) for creating biocompatible, protein-resistant surfaces, the defined length of Hexaethylene Glycol (EG6) offers superior and more consistent performance compared to shorter analogs. Studies using surface plasmon resonance show that SAMs made from EG6 resist protein adsorption effectively regardless of the assembly solvent used, a robustness not seen with shorter EG2 and EG4 chains[17][18]. The use of a monodisperse compound like HEG ensures a uniform and well-defined surface, whereas a polydisperse PEG mixture would create a disordered surface with variable chain lengths, leading to inconsistent anti-fouling performance.

Evidence DimensionProtein Adsorption Resistance
Target Compound DataEG6-SAMs resist protein adsorption regardless of assembly solvent.
Comparator Or BaselineEG2- and EG4-SAMs show increased protein adsorption when prepared from mixed ethanol/water solutions.
Quantified DifferenceQualitatively superior and more robust anti-fouling performance.
ConditionsSelf-assembled monolayers on Au(111) surfaces, tested with fibrinogen and lysozyme.

This ensures reproducible results for developers of medical devices, biosensors, and drug delivery systems, where preventing non-specific protein binding is critical for device function and biocompatibility.

High-Yield Precursor for 21-Crown-7 Macrocycles

Due to its precise hexa(ethylene glycol) chain length, this compound is the specific and required starting material for synthesizing 21-crown-7 ethers, which are used in selective ion binding, phase transfer catalysis, and the construction of complex supramolecular assemblies[15][17].

Defined-Length Spacers in Bioconjugation and PROTACs

Hexaethylene Glycol serves as a monodisperse, hydrophilic linker (often denoted as a PEG6 linker) to conjugate molecules in drug delivery systems, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs)[3][6]. Its defined length allows for precise control over the distance between conjugated moieties, which is critical for optimizing biological activity and pharmacokinetic properties.

Formation of Reproducible Anti-Fouling Surfaces

When used to create self-assembled monolayers (SAMs) on surfaces like gold, the well-defined structure of Hexaethylene Glycol leads to highly ordered and reproducible surfaces that effectively resist non-specific protein adsorption[1]. This is a key requirement in the development of reliable biosensors, medical implants, and microarrays.

Non-Volatile Polar Solvent for High-Temperature Processes

The high boiling point and thermal stability of Hexaethylene Glycol make it a suitable solvent or reaction medium for chemical processes that must be conducted at elevated temperatures where more common solvents like diethylene or triethylene glycol would be too volatile[9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

282.16785316 Da

Monoisotopic Mass

282.16785316 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

6.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 36 of 73 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2615-15-8

Wikipedia

Hexaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Solvent; Humectant

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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